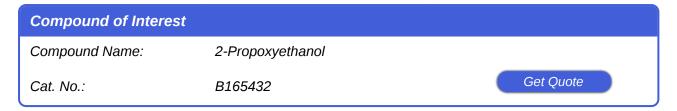


An In-Depth Technical Guide to 2-Propoxyethanol: Chemical Structure, Properties, and Metabolism

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxyethanol, a member of the glycol ether family, is a colorless liquid with a mild, ether-like odor.[1] It serves as a versatile solvent in a range of industrial and commercial applications, including paints, coatings, cleaning products, and inks.[1][2] Its amphipathic nature, possessing both polar and non-polar characteristics, allows it to dissolve a wide variety of substances. This guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, metabolic pathways, and key experimental protocols related to **2-propoxyethanol**.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2-propoxyethanol**.[3] The chemical structure is characterized by a propyl group attached to an ethanol molecule via an ether linkage.

Key Structural Identifiers:

Molecular Formula: C₅H₁₂O₂

SMILES: CCCOCCO



• InChikey: YEYKMVJDLWJFOA-UHFFFAOYSA-N[3]

Caption: Chemical structure of 2-propoxyethanol.

Physicochemical and Toxicological Properties

A summary of the key physical, chemical, and toxicological properties of **2-propoxyethanol** is presented below. This data is essential for safe handling, experimental design, and understanding its environmental and biological fate.

Property	Value	Reference(s)
Physical Properties		
Molecular Weight	104.15 g/mol	[3]
Appearance	Colorless liquid	[1]
Odor	Mild, ether-like	[1]
Melting Point	-75 °C	
Boiling Point	150-153 °C	_
Density	0.913 g/mL at 25 °C	_
Refractive Index (n20/D)	1.413	_
Water Solubility	Soluble	[1]
Toxicological Data		
LD50 (Oral, Rabbit)	3089 mg/kg	_
LD50 (Dermal, Rabbit)	876 mg/kg	_
Eye Irritation	Causes serious eye irritation	
Skin Irritation	Can cause skin irritation	
Reproductive Toxicity	Not found to have the same fetal and testicular toxicity as shorter-chain glycol ethers in rat studies.	[4]



Metabolism of 2-Propoxyethanol

The metabolism of **2-propoxyethanol** is analogous to that of other short-chain glycol ethers. The primary pathway involves oxidation of the terminal alcohol group. In vivo studies in rats have identified the major urinary metabolites.[4]

The metabolic cascade is initiated by alcohol dehydrogenase, which oxidizes **2-propoxyethanol** to its corresponding aldehyde, 2-propoxyacetaldehyde. This intermediate is then rapidly oxidized by aldehyde dehydrogenase to form the primary metabolite, 2-propoxyacetic acid (PAA).[4] A portion of the PAA can then be conjugated with glycine to form N-(2-propoxyacetyl)glycine. A minor pathway may involve the cleavage of the ether bond, yielding ethylene glycol.[4]



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Caption: Metabolic pathway of **2-propoxyethanol**.

Experimental Protocols Synthesis of 2-Propoxyethanol

A common method for the synthesis of **2-propoxyethanol** involves the reaction of ethylene oxide with n-propanol. An alternative laboratory-scale synthesis is detailed below.

Reaction: Hydrogenolysis of 2-ethyl-1,3-dioxolane in the presence of ethylene glycol.

Materials:



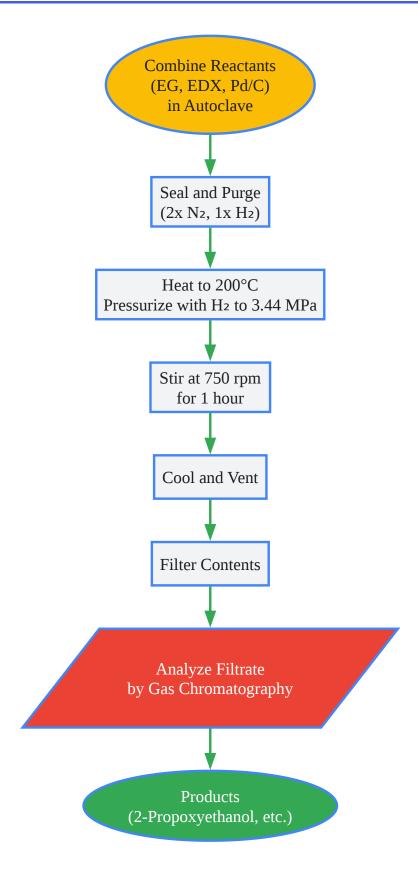
- Ethylene glycol (EG)
- 2-ethyl-1,3-dioxolane (EDX)
- 5% Palladium on carbon catalyst (Pd/C)
- Hydrogen gas (H₂)
- Nitrogen gas (N₂)
- 300 mL autoclave
- Gas chromatograph (GC)

Procedure:

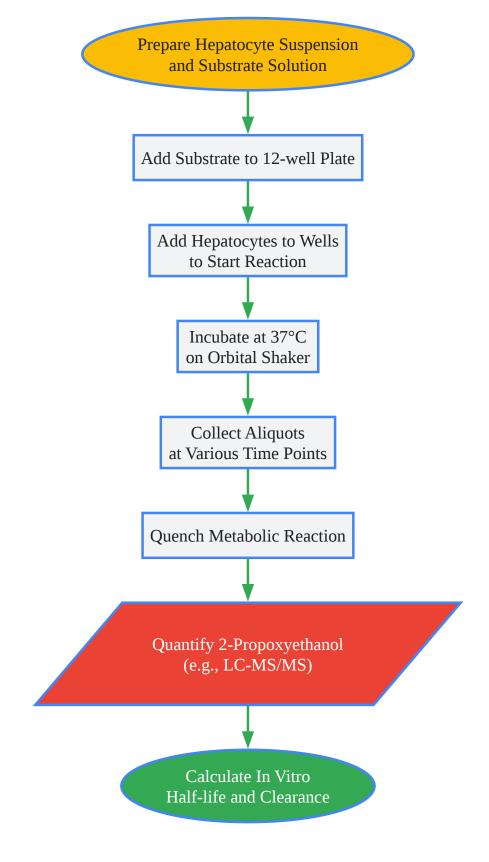
- Combine 100 g of ethylene glycol, 20 g of 2-ethyl-1,3-dioxolane, and 1.0 g of 5% Pd/C catalyst in a 300 mL autoclave.
- Seal the autoclave and purge twice with nitrogen gas, followed by a single purge with hydrogen gas.
- Pressurize the reactor with hydrogen and heat to 200°C.
- Increase the pressure to 3.44 MPa and commence stirring at 750 rpm.
- · Maintain the pressure for 1 hour.
- After 1 hour, cool the autoclave and vent the remaining gas.
- Open the autoclave, filter the contents, and analyze the filtrate by gas chromatography to determine the product distribution.

This procedure resulted in a 97.4% conversion of the acetal with an 82.6% selectivity to **2-propoxyethanol**.[5]









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